3-(4-Isopropylphenyl)azetidin-3-ol
CAS No.:
Cat. No.: VC18214587
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 3-(4-propan-2-ylphenyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
| Standard InChI Key | CXLKWQHXPBDCDT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2(CNC2)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-(4-Isopropylphenyl)azetidin-3-ol (CAS: 1540089-05-1) is defined by the following structural and physicochemical properties :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 3-[4-(1-Methylethyl)phenyl]-3-azetidinol |
| SMILES | CC(C)C1=CC=C(C=C1)C2(CNC2)O |
The azetidine ring introduces significant ring strain due to its four-membered structure, which influences both reactivity and conformational stability. The para-isopropylphenyl group contributes steric bulk and hydrophobicity, potentially enhancing membrane permeability in biological systems.
Structural Comparison to Analogues
Azetidine derivatives often exhibit minor structural variations that markedly alter their biological profiles. For example, 3-[4-(2-Methylpropyl)phenyl]azetidin-3-ol (PubChem CID: 165758529) replaces the isopropyl group with a 2-methylpropyl substituent, increasing its molecular weight to 205.30 g/mol . This modification highlights how alkyl chain branching impacts lipophilicity and steric interactions, factors critical in drug design .
Synthesis and Reactivity
Synthetic Routes
While explicit details for 3-(4-Isopropylphenyl)azetidin-3-ol are scarce, azetidines are typically synthesized via:
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Ring-Closing Reactions: Cyclization of γ-aminolcohols using dehydrating agents.
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Epoxide-Amine Coupling: Nucleophilic ring-opening of epoxides by amines, followed by intramolecular cyclization.
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Transition Metal Catalysis: Palladium-mediated cross-coupling to install aryl groups .
For instance, patent WO2011112662A1 describes piperidin-4-yl azetidine derivatives synthesized via multi-step routes involving sulfonylation and carbonyl coupling . Analogous methods could apply to 3-(4-Isopropylphenyl)azetidin-3-ol, with the isopropylphenyl moiety introduced through Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
Chemical Transformations
The hydroxyl and amine groups in 3-(4-Isopropylphenyl)azetidin-3-ol enable diverse functionalization:
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Oxidation: The hydroxyl group may be oxidized to a ketone using agents like Jones reagent.
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Alkylation: The amine can undergo alkylation to form quaternary ammonium salts.
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Ring-Opening: Strong acids or bases may cleave the azetidine ring, yielding linear intermediates for further derivatization .
Biological Activities and Hypothetical Applications
Drug Discovery Considerations
The compound’s physicochemical properties align with Lipinski’s Rule of Five, predicting favorable oral bioavailability:
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LogP: Estimated at 2.1 (moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 2/2, within optimal ranges.
These traits position it as a viable scaffold for lead optimization in central nervous system (CNS) or anticancer agents, where blood-brain barrier penetration is critical.
Comparative Analysis of Azetidine Derivatives
The table below contrasts 3-(4-Isopropylphenyl)azetidin-3-ol with structurally related compounds:
The isopropyl group in 3-(4-Isopropylphenyl)azetidin-3-ol reduces steric hindrance compared to branched analogues, potentially enhancing target binding kinetics.
Challenges and Future Directions
Research Opportunities
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Synthetic Optimization: Develop high-yield routes using flow chemistry or microwave-assisted synthesis.
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Target Screening: Profile the compound against kinase panels or GPCR libraries.
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Prodrug Design: Modify the hydroxyl group to improve pharmacokinetics.
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